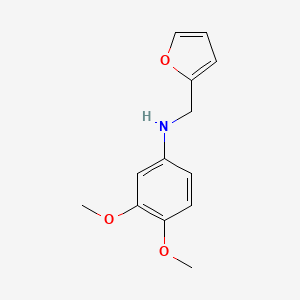

N-(furan-2-ylméthyl)-3,4-diméthoxyaniline

Vue d'ensemble

Description

“N-(furan-2-ylmethyl)-3,4-dimethoxyaniline” is a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The “N-(furan-2-ylmethyl)” part indicates that a furan ring is attached to the nitrogen atom of an aniline group through a methylene (-CH2-) linker. The “3,4-dimethoxy” part means that there are two methoxy (-OCH3) groups attached to the aniline ring at the 3rd and 4th positions .

Molecular Structure Analysis

The molecular structure of similar compounds was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using Hirshfeld surface analysis (HSA) for determining the N–H···O intermolecular hydrogen bonding interactions .Applications De Recherche Scientifique

Synthèse de complexes métalliques

N′-(Furan-2-ylméthylène)-2-hydroxybenzohydrazide, un composé similaire à la N-(furan-2-ylméthyl)-3,4-diméthoxyaniline, a été utilisé dans la synthèse de complexes métalliques. Le ligand réagit avec les acétates de Cu (II), Co (II), Ni (II) et Zn (II) pour donner des complexes avec un rapport stœchiométrique de 1:2 (M:L) .

Investigations spectroscopiques

Les complexes métalliques susmentionnés ont été caractérisés par diverses études spectrales, qui ont révélé que le ligand libre existait sous forme céto .

Calculs DFT

Des calculs de chimie quantique de la théorie de la fonctionnelle de la densité (DFT) ont été effectués sur ces complexes. Le ligand et le complexe Ni (II) ont présenté respectivement les valeurs les plus élevées et les plus basses d'énergies HOMO, LUMO et d'écart énergétique HOMO-LUMO .

Profil de cytotoxicité

Le ligand et ses complexes métalliques ont été étudiés pour leur activité cytotoxique in vitro sur les lignées cellulaires HePG-2 et HCT-116. Les données ont montré que le ligand était plus puissant que les complexes métalliques .

Agents anticancéreux

Des dérivés de N-(furan-2-ylméthyl)-1H-indole-3-carboxamide ont été conçus et synthétisés comme agents anticancéreux ciblant le récepteur du facteur de croissance épidermique (EGFR). Les activités cytotoxiques de ces composés ont été évaluées sur trois lignées cellulaires cancéreuses à expression élevée de l'EGFR .

Inhibiteurs de l'EGFR

Ces composés ont présenté des activités anticancéreuses puissantes contre A549, HeLa, SW480 et des activités faibles sur HepG2, ce qui signifie qu'ils sont susceptibles d'être des inhibiteurs de l'EGFR .

Faible toxicité contre les cellules normales

Ces composés ont montré des effets cytotoxiques faibles sur HL7702, une lignée cellulaire normale de foie humain, ce qui implique qu'ils sont susceptibles d'avoir une faible toxicité contre les cellules normales .

Matériau vert et respectueux de l'environnement

Le furane, un composant de la this compound, est traité à partir du furfural, un composé organique obtenu à partir de matières premières de biomasse. Ainsi, le furane est un matériau vert et respectueux de l'environnement .

Mécanisme D'action

Target of Action

Furan derivatives have been noted for their potential as antimicrobial agents , suggesting that they may interact with bacterial proteins or enzymes as their primary targets.

Mode of Action

Furan derivatives have been associated with antimicrobial activity . This suggests that N-(furan-2-ylmethyl)-3,4-dimethoxyaniline might interact with its targets, leading to the inhibition of essential microbial processes.

Biochemical Pathways

Furan derivatives have been associated with antimicrobial activity , implying that they might interfere with the biochemical pathways essential for microbial growth and survival.

Pharmacokinetics

A related compound, n-(furan-2-ylmethyl)-n-methylprop-2-yn-1-amine (f2mpa), has been reported to have moderate to good admet properties .

Result of Action

It can be inferred from the antimicrobial activity of furan derivatives that the compound might lead to the inhibition of microbial growth.

Action Environment

The synthesis of similar furan derivatives has been successfully performed under microwave-assisted conditions , suggesting that the compound might be stable under a variety of environmental conditions.

Safety and Hazards

Orientations Futures

The efficient synthesis of bio-based amines from bio-based furanic oxygenates has received extensive attention in recent years . The key factors affecting catalytic performances, such as active metals, supports, promoters, reaction solvents and conditions, as well as the possible reaction routes and catalytic reaction mechanisms are studied and discussed in depth .

Analyse Biochimique

Biochemical Properties

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters . The nature of these interactions includes binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. Additionally, N-(furan-2-ylmethyl)-3,4-dimethoxyaniline may interact with proteins involved in signal transduction pathways, influencing cellular responses.

Cellular Effects

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the levels of neurotransmitters in neuronal cells by inhibiting MAO activity, leading to changes in cell signaling and neurotransmitter release . Furthermore, N-(furan-2-ylmethyl)-3,4-dimethoxyaniline may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it binds to the active site of MAO, forming a complex that inhibits the enzyme’s activity . This inhibition leads to an increase in the levels of neurotransmitters such as serotonin and dopamine, which can affect various physiological processes. Additionally, N-(furan-2-ylmethyl)-3,4-dimethoxyaniline may modulate the activity of other enzymes and proteins involved in cellular signaling and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-(furan-2-ylmethyl)-3,4-dimethoxyaniline is relatively stable under physiological conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of MAO activity and prolonged changes in neurotransmitter levels, which may have lasting effects on cellular function.

Dosage Effects in Animal Models

The effects of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as enhanced cognitive function and neuroprotection . At high doses, it may cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and physiological changes.

Metabolic Pathways

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent breakdown . These metabolic processes can affect the levels of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline and its metabolites, influencing its overall biochemical activity and effects on cellular function.

Transport and Distribution

Within cells and tissues, N-(furan-2-ylmethyl)-3,4-dimethoxyaniline is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its concentration and activity in different tissues, influencing its overall physiological effects.

Subcellular Localization

The subcellular localization of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes. For example, localization to the mitochondria may enhance its effects on cellular metabolism and energy production.

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-15-12-6-5-10(8-13(12)16-2)14-9-11-4-3-7-17-11/h3-8,14H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZVBYZSDQDKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NCC2=CC=CO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355576 | |

| Record name | N-(furan-2-ylmethyl)-3,4-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-80-1 | |

| Record name | N-(furan-2-ylmethyl)-3,4-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)

![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298761.png)

![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1298765.png)